molecular formula C12H18ClNO2 B1384021 4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride CAS No. 2203194-94-7

4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride

Cat. No.: B1384021
CAS No.: 2203194-94-7
M. Wt: 243.73 g/mol
InChI Key: GZPBRZIMUMQBBT-UHFFFAOYSA-N
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Description

4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is known for its high affinity for the 5-HT2A receptor, making it a selective serotonin receptor agonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclopropylmethoxy-2-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is then converted to an amine group through reductive amination.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its interactions with serotonin receptors.

    Medicine: Potential therapeutic agent due to its selective serotonin receptor agonist properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. By binding to this receptor, the compound can modulate serotonin signaling pathways, which are involved in various physiological processes, including mood regulation and perception.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzylamine hydrochloride
  • 2-Methoxybenzylamine hydrochloride
  • Cyclopropylmethoxybenzylamine hydrochloride

Uniqueness

4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride is unique due to its specific structural features, such as the cyclopropylmethoxy and methoxy groups, which contribute to its high affinity for the 5-HT2A receptor. This makes it a valuable compound for research in serotonin receptor modulation.

Properties

IUPAC Name

[4-(cyclopropylmethoxy)-2-methoxyphenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-12-6-11(5-4-10(12)7-13)15-8-9-2-3-9;/h4-6,9H,2-3,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPBRZIMUMQBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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